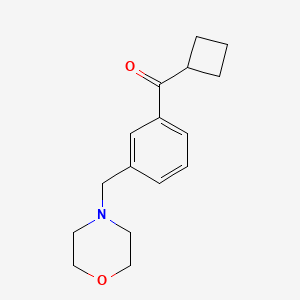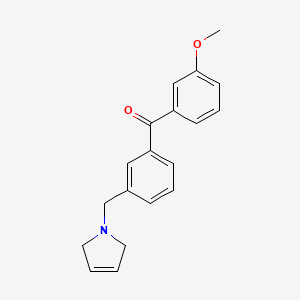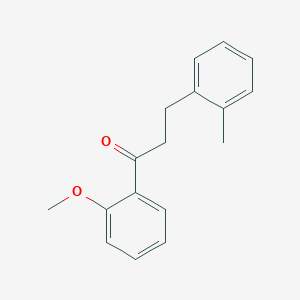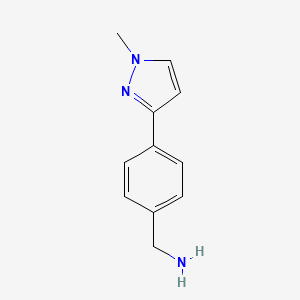
4-(1-Methyl-1H-pyrazol-3-yl)benzylamine
Overview
Description
4-(1-Methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound with the molecular formula C11H13N3. It has a molecular weight of 187.24 . This compound is part of a class of compounds known as pyrazoles, which are five-membered heterocycles that are particularly useful in organic synthesis .
Synthesis Analysis
Pyrazoles, including 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine, can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles . Another method involves a click reaction of 5-(4-ethynyl-1-phenyl-1H-pyrazol-3-yl)-4-methyl-2-aryl-1,3-thiazole with substituted benzyl azide .Molecular Structure Analysis
The molecular structure of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine consists of a benzylamine group attached to a 1-methyl-1H-pyrazol-3-yl group. The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Palladium-Catalyzed Asymmetric Allylic Amination
4-(1-Methyl-1H-pyrazol-3-yl)benzylamine derivatives are used in palladium-catalyzed asymmetric allylic aminations, demonstrating high enantioselectivity. This process is important for the synthesis of secondary amines, which are key intermediates in pharmaceuticals and agrochemicals (Togni et al., 1996).
Antimicrobial Activity
Novel pyrazole derivatives, including those related to 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine, have been synthesized and shown to possess significant antimicrobial properties. These compounds exhibit activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as new antimicrobial agents (Siddiqui et al., 2013).
Thrombin Inhibition
Derivatives of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine have been explored as potent thrombin inhibitors. These compounds are part of efforts to develop clinically useful thrombin inhibitors for treating thrombotic diseases. One derivative demonstrated extraordinary inhibitory activity, underscoring the therapeutic potential of these molecules (Young et al., 2004).
Antihyperglycemic Agents
Research into (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones has identified compounds with potent antihyperglycemic effects in animal models. These findings are significant for diabetes research, indicating that derivatives of 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine could lead to new treatments for managing blood sugar levels (Kees et al., 1996).
Anticancer Activities
Pyrazolo[3,4-d]pyrimidine derivatives, incorporating a moiety similar to 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine, have shown broad-spectrum anticancer activities. These compounds were evaluated against a panel of human cancer cell lines, displaying potent and efficacious anticancer properties. Their mechanism includes apoptosis induction and inhibition of topoisomerase IIα, a key enzyme in DNA replication (Singla et al., 2017).
Future Directions
The future directions for research on 4-(1-Methyl-1H-pyrazol-3-yl)benzylamine and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological effects exhibited by pyrazole derivatives, these compounds could have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWRSDPFKICMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640189 | |
| Record name | 1-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-3-yl)benzylamine | |
CAS RN |
915707-40-3 | |
| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



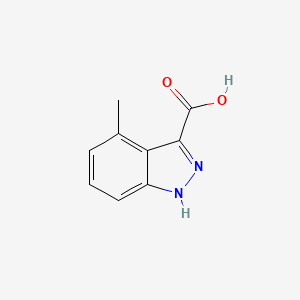
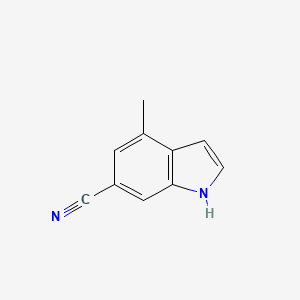
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)
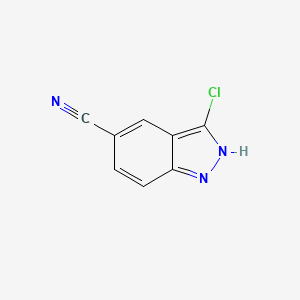
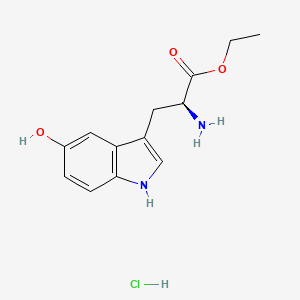
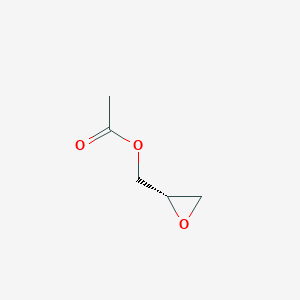
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)
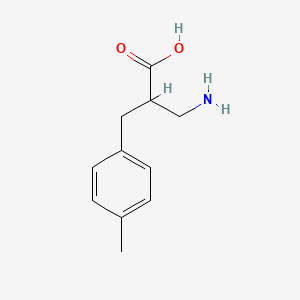
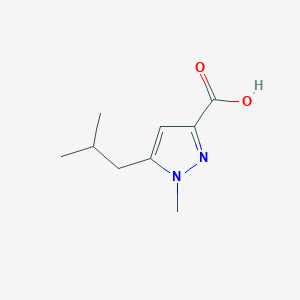
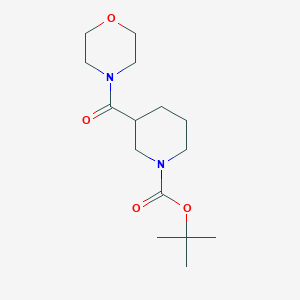
![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)
